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Compound of Interest

Compound Name: GSK864

Cat. No.: B15615485

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of GSK864, a potent chemical probe
used in preclinical research to investigate the function and therapeutic potential of inhibiting
isocitrate dehydrogenase 1 (IDH1). GSK864 is a selective, allosteric inhibitor of mutant IDH1
enzymes, which are key drivers in various cancers, including acute myeloid leukemia (AML)
and glioma.

Core Mechanism of Action

Isocitrate dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that catalyzes the oxidative
decarboxylation of isocitrate to a-ketoglutarate (a-KG). In several cancers, a point mutation in
the IDH1 gene, most commonly at the R132 residue, confers a new, abnormal function
(neomorphic activity). This mutant enzyme converts a-KG into the oncometabolite D-2-
hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits a-KG-dependent dioxygenases, such as the
TET family of DNA hydroxylases. This leads to widespread DNA and histone hypermethylation,
resulting in an epigenetic-driven block in cellular differentiation, which ultimately promotes
tumorigenesis.

GSK864 functions as an allosteric inhibitor. It binds to a site distinct from the active site of the
mutant IDH1 homodimer, locking the enzyme in an inactive conformation. This prevents the
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catalytic conversion of a-KG to 2-HG, thereby reducing oncometabolite levels and reversing the
downstream epigenetic blockade.
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Caption: Mutant IDH1 oncogenic signaling pathway and GSK864 intervention point.

Quantitative Preclinical Data

GSK864 has been characterized extensively in biochemical and cell-based assays,
demonstrating high potency against common IDH1 mutations.

Table 1: In Vitro Potency of GSK864

Target / Cell Line Assay Type Value Reference(s)
IDH1 R132C Mutant Biochemical ICso 8.8 nM
IDH1 R132H Mutant Biochemical ICso 15.2 nM
IDH1 R132G Mutant Biochemical ICso 16.6 nM

H315D/R132H Mutant
Cells

Proliferation ICso 7.4 nM

HT1080 (R132C)
Cells

2-HG Production ECso 320 nM

mIDH2 Mutant Biochemical ICso 183 nM

| Wild-Type IDH1 | Biochemical ICso | ~470 nM | |

Table 2: In Vivo Pharmacokinetic and Dosing Parameters for GSK864
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Value /
Parameter Animal Model . Purpose Reference(s)
Formulation

Pharmacokinet

Dosing CD-1 Mice 213 mgl/kg, IP .
ics
_ _ AML Xenograft
Dosing NSG Mice 150 mg/kg, IP
Study
16.6 mg/mL in
) ) PG:DMSO:PEG- ) )
Formulation 1 In vivo use Dosing Vehicle
400:H20
(16.7:3.3:40:40)
2.5 mg/mL in
Formulation 2 In vivo use DMSO, PEG300, Dosing Vehicle

Tween-80, Saline

| Key Finding | CD-1 Mice | Significant concentrations maintained in blood for up to 24 hours |
Drug Exposure | |

Preclinical Research Applications

A primary application of GSK864 is in preclinical models of IDH1-mutant AML. Studies show
that treatment with GSK864 in primary AML patient cells leads to a significant decrease in
intracellular 2-HG levels. This reduction in the oncometabolite abrogates the myeloid
differentiation block, inducing granulocytic differentiation in leukemic blast cells both in vitro and
in vivo. Molecularly, this is accompanied by a reversal of the aberrant DNA hypermethylation
patterns caused by the IDH1 mutation.

The HT1080 fibrosarcoma cell line, which harbors an endogenous R132C IDH1 mutation, is
frequently used to assess the cellular activity of IDH1 inhibitors like GSK864. The compound
effectively reduces 2-HG production in these cells with an ECso of 320 nM. While less direct
data is available for GSK864 in glioma models, IDH1 mutations are a defining feature of lower-
grade gliomas, making it a relevant tool for research in this area.

At higher concentrations, GSK864 can also inhibit wild-type IDH1. This has been exploited to
study the metabolic consequences of non-mutant IDH1 inhibition in leukemic cell lines (e.g.,
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Jurkat, MV4-11). This research has shown that inhibiting wild-type IDH1 can shift cellular

metabolism from glycolysis towards oxidative phosphorylation, enhance reactive oxygen

species (ROS), and ultimately induce apoptosis.

Detailed Experimental Protocols

This protocol outlines a typical workflow for assessing the anti-leukemic effects of GSK864 in a

patient-derived xenograft (PDX) model.

Animal Model: Use 4-8 week old immunocompromised mice (e.g., NOD-scid gamma, NSG).
Irradiation: Sublethally irradiate mice with 2Gy to facilitate engraftment.

Cell Transplantation: Intravenously inject up to 3x10° viable human primary IDH1-mutant
AML cells into each mouse.

Engraftment Confirmation: After 3 weeks, perform bone marrow aspiration and use flow
cytometry to confirm human AML cell engraftment (e.g., staining for human CD45 marker).

Treatment: Prepare GSK864 in a suitable vehicle (see Table 2) and administer via
intraperitoneal (IP) injection at a dose of 150 mg/kg. Administer vehicle to the control group.

Endpoint Analysis:

o Flow Cytometry: Analyze bone marrow cells for markers of differentiation (e.g., CD38) on
the human CD45+* cell population.

o Morphology: Sort viable human leukemic cells (mCD45.1~ huCD45*) and perform
cytomorphology analysis (e.g., Wright-Giemsa stain) to observe signs of myeloid
differentiation, such as increased cytoplasm-to-nuclear ratio and nuclear indentation.

o 2-HG Levels: Measure 2-HG levels in bone marrow or plasma via LC-MS/MS.
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Caption: Workflow for an in vivo AML xenograft study using GSK864.

This protocol describes how to measure the effect of GSK864 on 2
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 To cite this document: BenchChem. [GSK864: A Technical Guide to Preclinical Research
Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15615485#preclinical-research-applications-of-
gsk864]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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